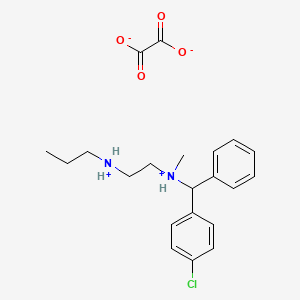

N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N'-propylethylenediamine oxalate

Descripción

Chemical Identity and Structural Features

The compound N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N'-propylethylenediamine oxalate (CID 32122) is a substituted ethylenediamine derivative with a complex structure. Key attributes include:

- Molecular Formula: C₁₉H₂₅ClN₂ (neutral form) + oxalate counterion .

- SMILES:

CCCNCCN(C)C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl. - Key Functional Groups:

- A central ethylenediamine backbone.

- N-methyl and N-propyl substituents.

- A benzyl group substituted with a p-chlorophenyl moiety.

- Oxalate counterion for charge neutralization.

Physicochemical Properties

Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, vary based on adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 317.17790 | 179.0 |

| [M+Na]⁺ | 339.15984 | 192.4 |

| [M-H]⁻ | 315.16334 | 185.6 |

These values reflect moderate molecular compactness, influenced by the branched alkyl and aromatic substituents .

Propiedades

Número CAS |

23892-41-3 |

|---|---|

Fórmula molecular |

C21H27ClN2O4 |

Peso molecular |

406.9 g/mol |

Nombre IUPAC |

[(4-chlorophenyl)-phenylmethyl]-methyl-[2-(propylazaniumyl)ethyl]azanium;oxalate |

InChI |

InChI=1S/C19H25ClN2.C2H2O4/c1-3-13-21-14-15-22(2)19(16-7-5-4-6-8-16)17-9-11-18(20)12-10-17;3-1(4)2(5)6/h4-12,19,21H,3,13-15H2,1-2H3;(H,3,4)(H,5,6) |

Clave InChI |

LPMUBVZAGLZGTN-UHFFFAOYSA-N |

SMILES canónico |

CCC[NH2+]CC[NH+](C)C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N’-propylethylenediamine oxalate typically involves multiple steps. One common method includes the reaction of p-chlorobenzyl chloride with N-methyl-N’-propylethylenediamine in the presence of a base to form the intermediate product. This intermediate is then reacted with oxalic acid to yield the final oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N’-propylethylenediamine oxalate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and ethylenediamine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N’-propylethylenediamine oxalate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N’-propylethylenediamine oxalate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparative Analysis with Analogous Ethylenediamine Derivatives

Structural Modifications and Their Impact

The following compounds share structural similarities but differ in substituents or counterions:

N-(alpha-(p-Chlorophenyl)benzyl)-N'-propylethylenediamine Dioxalate (CID 32126)

- Molecular Formula : C₁₈H₂₃ClN₂ + dioxalate.

- Key Differences :

- Lacks the N-methyl group present in CID 32122.

- Features a dioxalate counterion instead of a single oxalate.

CCS Values :

Adduct m/z CCS (Ų) [M+H]⁺ 303.16225 173.8

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-Dibenzylethylenediamine Oxalate (CID 32148)

- Molecular Formula : C₂₉H₂₉ClN₂ + oxalate.

- Key Differences :

- N',N'-dibenzyl substituents replace N-methyl and N-propyl groups.

- Increased aromatic bulk enhances hydrophobicity.

CCS Values :

Adduct m/z CCS (Ų) [M+H]⁺ 441.20921 215.7

N-(alpha-(p-Chlorophenyl)benzyl)-N,N',N'-Trimethylethylenediamine Dioxalate (CID 32118)

- Molecular Formula : C₁₈H₂₃ClN₂ + dioxalate.

- Key Differences :

- Trimethylation at nitrogen atoms increases polarity.

- Dioxalate counterion alters solubility.

CCS Values :

Adduct m/z CCS (Ų) [M+H]⁺ 303.16225 173.8 - Reduced CCS compared to CID 32122 suggests tighter folding due to methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.